3-Bromo-4-methylbenzylamine
Overview
Description
3-Bromo-4-methylbenzylamine is an organic compound with the molecular formula C8H10BrN It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fourth position
Mechanism of Action
Target of Action
It is known that benzylic amines, such as 3-bromo-4-methylbenzylamine, often interact with various enzymes and receptors in the body, which could potentially be its targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It is known that benzylic amines can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in pathways related to the metabolism of aromatic compounds .
Pharmacokinetics
Like other small molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Given its chemical reactivity, it may cause structural modifications to its target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the derivatization of carboxylic acids for analysis by liquid chromatography-mass spectrometry (LC-MS). It interacts with enzymes and proteins involved in the tricarboxylic acid (TCA) cycle, facilitating the detection and quantification of TCA intermediates . The compound forms stable derivatives with carboxylic acids, enhancing their ionization efficiency and chromatographic retention, which is crucial for accurate biochemical analysis.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying the interface of perovskite films in solar cells, which can be extrapolated to its potential effects on cellular membranes
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can participate in nucleophilic substitution reactions at the benzylic position, where the bromine atom is replaced by a nucleophile . This mechanism is essential for its role in derivatization reactions, where it forms stable amide bonds with carboxylic acids, facilitating their detection in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function need to be studied further. In in vitro and in vivo models, the compound has shown consistent performance in derivatization reactions, but its impact on cellular processes over extended periods remains to be fully understood .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in facilitating biochemical analyses without significant adverse effects. At higher doses, it may exhibit toxic effects, including potential disruption of cellular membranes and metabolic pathways . Threshold effects and toxicity levels need to be carefully evaluated to determine safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in metabolic pathways related to the TCA cycle. It interacts with enzymes such as carbodiimide agents, which activate carboxylic acids for amide coupling . This interaction enhances the detection of TCA intermediates, providing valuable insights into metabolic flux and metabolite levels in biochemical studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function, influencing the outcomes of biochemical assays . Understanding its transport mechanisms is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on biochemical reactions and cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-methylbenzylamine can be synthesized through several methods. One common approach involves the bromination of 4-methylbenzylamine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylbenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding benzylamine derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylbenzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include benzylamine derivatives with oxidized functional groups.
Reduction: The primary product is 4-methylbenzylamine.
Scientific Research Applications
3-Bromo-4-methylbenzylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-N-methylbenzylamine: Similar structure but with a different substitution pattern, leading to different reactivity and applications.
4-Bromo-N-methylbenzylamine: Another isomer with distinct properties and uses.
Uniqueness
3-Bromo-4-methylbenzylamine is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
(3-bromo-4-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRGOJWXIJAVCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177558-32-5 | |
Record name | (3-bromo-4-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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